![molecular formula C13H26N2O B2853622 1-(Piperazin-1-yl)nonan-1-one CAS No. 146536-45-0](/img/structure/B2853622.png)
1-(Piperazin-1-yl)nonan-1-one
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Description
Scientific Research Applications
Antifungal Agents
1-(Piperazin-1-yl)nonan-1-one: derivatives have been synthesized as potential antifungal agents. These compounds, through intramolecular cyclization, have shown promise in combating fungal infections. The antifungal activity is evaluated against common pathogens, providing a new avenue for treating diseases caused by fungi .
Antibacterial Activity
The antibacterial properties of 1-(Piperazin-1-yl)nonan-1-one derivatives are significant. They have been tested against both Gram-negative and Gram-positive bacteria, showing effectiveness at inhibiting bacterial growth. This opens up potential for developing new antibiotics, especially in an era of increasing antibiotic resistance .
Antitumor Activity
Compounds containing the 1-(Piperazin-1-yl)nonan-1-one moiety have been explored for their antitumor properties. These substances have been found to inhibit the growth of cancer cells, making them valuable for cancer research and the development of new chemotherapeutic agents .
Monoacylglycerol Lipase Inhibitors
Derivatives of 1-(Piperazin-1-yl)nonan-1-one have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL). MAGL plays a crucial role in various pathologies, including neurodegenerative diseases and cancer. Inhibitors of MAGL can serve as therapeutic agents for these conditions .
Endocannabinoid System Modulation
The endocannabinoid system (ECS) is involved in a range of physiological processes. 1-(Piperazin-1-yl)nonan-1-one derivatives can modulate the ECS by inhibiting enzymes that degrade endocannabinoids, thereby enhancing their effects. This has implications for the treatment of chronic pain, inflammation, and other ECS-related disorders .
Antiproliferative Activity
Research has shown that certain 1-(Piperazin-1-yl)nonan-1-one derivatives exhibit antiproliferative activity against breast and ovarian cancer cell lines. This suggests potential use in the development of treatments that can prevent the spread of these cancers .
properties
IUPAC Name |
1-piperazin-1-ylnonan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-13(16)15-11-9-14-10-12-15/h14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUHNJZYYUMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)nonan-1-one |
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